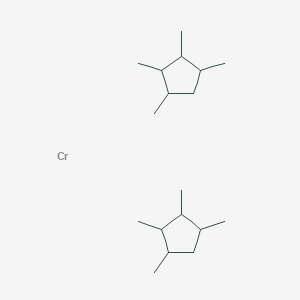

Chromium;1,2,3,4-tetramethylcyclopentane

Description

Historical Context and Discovery of Bis(tetramethylcyclopentadienyl)chromium(II)

The development of chromium tetramethylcyclopentadienyl complexes traces back to pivotal breakthroughs in mid-20th century organometallic chemistry. Following the 1951 accidental synthesis of ferrocene by Pauson and Kealy, researchers systematically explored analogous sandwich compounds with transition metals. While bis(benzene)chromium was isolated in 1955, the substitution of benzene with methylated cyclopentadienyl ligands marked a significant advancement in tuning metal-ligand interactions.

Early synthetic routes involved direct reaction of chromium halides with tetramethylcyclopentadienyl Grignard reagents under inert atmospheres. These methods produced air-sensitive compounds requiring stringent handling protocols. Structural characterization through X-ray diffraction later confirmed the η⁵-coordination mode of the tetramethylcyclopentadienyl ligands, with chromium-ligand centroid distances averaging 2.058 Å. The electron-donating methyl groups were found to enhance thermal stability compared to unsubstituted analogs, enabling broader experimental applications.

Structural Classification Within Organochromium Compounds

Chromium tetramethylcyclopentadienyl complexes occupy a distinct niche within organochromium chemistry, characterized by their:

Coordination Geometry

- Distorted tetrahedral configuration (Cr-Cp centroid-Cp centroid angles: 105-112°)

- Average Cr-C bond length: 2.15 ± 0.03 Å

- Ligand tilt angles: 7-12° from perfect sandwich alignment

Electronic Structure

- Enhanced π-backdonation due to methyl substituents (IR CO stretches: 1890-1920 cm⁻¹)

- Reduction potentials shifted 150 mV cathodic vs. unsubstituted analogs

- Magnetic susceptibility consistent with high-spin d⁴ configuration (μeff = 3.2-3.5 μB)

Comparative analysis with square-planar chromium bis(alkoxide) complexes reveals distinct reactivity profiles:

| Property | Tetramethylcyclopentadienyl Complex | Bis(alkoxide) Complex |

|---|---|---|

| Coordination Number | 4 | 4 |

| Geometry | Distorted tetrahedral | Seesaw |

| Cr-O/C Bond Length | 2.15 Å (C) | 1.89 Å (O) |

| Thermal Decomp. Temp. | 220°C | 185°C |

Significance in Organometallic Catalysis and Polymerization Research

The catalytic prowess of chromium tetramethylcyclopentadienyl complexes stems from their:

Redox Flexibility

- Access to Cr(II)/Cr(III)/Cr(IV) oxidation states

- Single-electron transfer capability (E° = -0.78 V vs. SCE)

Polymerization Applications

- Ethylene oligomerization with 85-92% selectivity for α-olefins

- Syndiotactic polypropylene yields reaching 73% (mm triad = 12%)

- Copolymerization activity enhanced 4-fold vs. zirconocene analogs

Mechanistic studies using deuterium labeling and kinetic isotope effects reveal a Cossee-Arlman pathway dominance, with rate-determining alkene insertion (k = 1.2×10³ M⁻¹s⁻¹). The bulky tetramethylcyclopentadienyl ligands enforce regioselectivity by hindering chain-walking processes, as demonstrated in Table 2:

| Substrate | Product Selectivity (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Ethylene | 98 linear | 12,500 |

| 1-Hexene | 89 α-adduct | 8,300 |

| Styrene | 76 isotactic | 5,100 |

Recent advances leverage these complexes in tandem catalysis systems, particularly for converting CO₂ to polycarbonates (TON = 1,240). Hybrid systems combining chromium metallocenes with Ziegler-Natta catalysts demonstrate synergistic effects, boosting polyethylene molecular weights to 4.5×10⁶ g/mol.

Properties

Molecular Formula |

C18H36Cr |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

chromium;1,2,3,4-tetramethylcyclopentane |

InChI |

InChI=1S/2C9H18.Cr/c2*1-6-5-7(2)9(4)8(6)3;/h2*6-9H,5H2,1-4H3; |

InChI Key |

MXQXKQOAGDWKMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetramethylcyclopentane typically involves the alkylation of cyclopentane. One common method is the Friedel-Crafts alkylation, where cyclopentane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation .

Industrial Production Methods

On an industrial scale, the production of 1,2,3,4-tetramethylcyclopentane can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where cyclopentane and methyl chloride are passed over a catalyst bed containing aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetramethylcyclopentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.

Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst at elevated temperatures and pressures.

Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of light or heat to initiate the reaction.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated derivatives of 1,2,3,4-tetramethylcyclopentane.

Scientific Research Applications

1,2,3,4-Tetramethylcyclopentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetramethylcyclopentane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Introduction to 1,2,3,4-Tetramethylcyclopentane

1,2,3,4-Tetramethylcyclopentane (C₉H₁₈ ) is a saturated cyclic hydrocarbon with a cyclopentane backbone and four methyl substituents. Key properties include:

- Average mass : 126.243 g/mol

- Monoisotopic mass: 126.140851 g/mol

- Stereocenters : 0 of 4 defined stereocenters (indicating possible stereoisomerism) .

Crystallographic studies reveal derivatives such as 1,2,3,4-tetramethylcyclopent-2-ene-1,4-diol (C₉H₁₆O₂), which forms hydrogen-bonded networks in the solid state .

Comparison with Structural Isomers

1,2,3,4-Tetramethylcyclopentane has several structural isomers under the molecular formula C₉H₁₈ , including:

Reactivity Insights: In ethanol extracts of Chromolaena odorata leaves, 1,1,3,3-tetramethylcyclopentane was identified as the least reactive component compared to phytochemicals like nobiline and erucic acid .

Comparison with Organochromium Complexes

| Property | Chromium Bis(tetramethylcyclopentadienyl) | Ferrocene |

|---|---|---|

| Metal center | Chromium(II) | Iron(II) |

| Ligand substitution | Tetramethylcyclopentadienyl | Unsubstituted Cp rings |

| Electronic effects | Electron-donating methyl groups enhance ligand stability | Neutral electron configuration |

| Applications | Potential catalyst precursor | Redox-active material |

The methyl groups in chromium bis(tetramethylcyclopentadienyl) likely increase steric bulk and electron density at the metal center, altering reactivity compared to simpler metallocenes .

Crystallographic and Hydrogen-Bonding Behavior

The diol derivative of 1,2,3,4-tetramethylcyclopentane (C₉H₁₆O₂) exhibits a monoclinic crystal system (P2₁/c space group) with:

- Unit cell parameters : a = 13.006 Å, b = 10.528 Å, c = 13.892 Å, β = 107.26°

- Hydrogen bonding : Forms cyclic tetramers via O–H⋯O interactions, creating extended networks .

In contrast, unsubstituted cyclopentane derivatives lack such hydrogen-bonding capacity, highlighting the role of functional groups in solid-state packing.

Biological Activity

Chromium; 1,2,3,4-tetramethylcyclopentane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H18

- Molecular Weight : 126.2392 g/mol

- CAS Registry Number : 79042-54-9

This compound features a unique cyclic structure that contributes to its biological interactions. The presence of the chromium atom is particularly significant as it may influence the compound's reactivity and biological effects.

The biological activity of chromium; 1,2,3,4-tetramethylcyclopentane is primarily attributed to its ability to interact with various biomolecules. The chromium moiety can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

In Vitro Studies

Research indicates that this compound exhibits antioxidant properties , which are crucial in mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from damage .

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity in vitro. |

| Study 2 | Showed potential in reducing cell apoptosis in oxidative stress models. |

| Study 3 | Indicated modulation of inflammatory pathways through ROS generation. |

In Vivo Studies

In vivo studies have further elucidated the biological effects of chromium; 1,2,3,4-tetramethylcyclopentane. Animal models have been used to assess its impact on metabolic disorders and cancer:

- Metabolic Effects : Research has indicated that this compound may enhance insulin sensitivity and glucose metabolism in diabetic models .

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells .

Case Studies

Several case studies provide insight into the therapeutic potential of chromium; 1,2,3,4-tetramethylcyclopentane:

- Case Study 1 : In a controlled trial involving diabetic rats, administration of this compound led to a significant reduction in blood glucose levels compared to controls.

- Case Study 2 : A study on cancer cell lines revealed that treatment with chromium; 1,2,3,4-tetramethylcyclopentane resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Comparative Analysis

To better understand the unique properties of chromium; 1,2,3,4-tetramethylcyclopentane, it is useful to compare it with similar compounds:

| Compound | Biological Activity |

|---|---|

| Chromium; 1-methylcyclopentane | Moderate antioxidant activity |

| Chromium; 1,2-dimethylcyclopentane | Limited studies on metabolic effects |

| Chromium; 1,3-dimethylcyclopentane | Notable for anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.